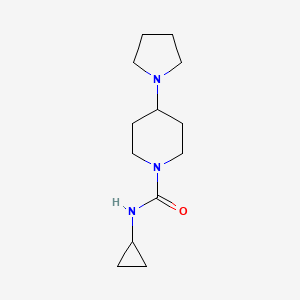
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory processes in the brain.
Wirkmechanismus
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, leading to a reduction in the influx of calcium ions into the cell. This, in turn, leads to a decrease in the activity of downstream signaling pathways, ultimately resulting in a decrease in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in the activity of the NMDA receptor, a decrease in the influx of calcium ions into the cell, and a decrease in the activity of downstream signaling pathways. These effects have been shown to result in a decrease in synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on various physiological and pathological processes. However, one of the limitations of using N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide and its potential applications. One area of research is the study of the role of the NMDA receptor in drug addiction, and the potential use of NMDA receptor antagonists like N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide in the treatment of addiction. Another area of research is the development of more selective and potent NMDA receptor antagonists, which could have a wider range of applications in scientific research and clinical settings. Finally, there is a need for further research on the potential side effects of NMDA receptor antagonists like N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide, and the development of strategies to mitigate these effects.
Synthesemethoden
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-pyrrolidinone with cyclopropylamine, followed by reaction with piperidine-1-carboxylic acid, and subsequent cyclization to form the piperidine ring. Other methods include the reaction of 1-cyclopropylpiperidine with 4-pyrrolidinone, followed by reaction with piperidine-1-carboxylic acid, and subsequent cyclization.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. Some of the key areas of research include the study of synaptic plasticity, learning and memory, pain perception, and drug addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-pyrrolidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(14-11-3-4-11)16-9-5-12(6-10-16)15-7-1-2-8-15/h11-12H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTCJKRANWBZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
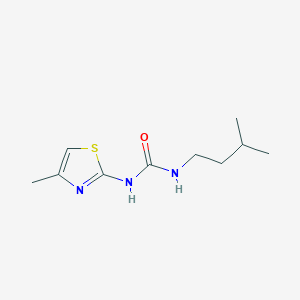
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

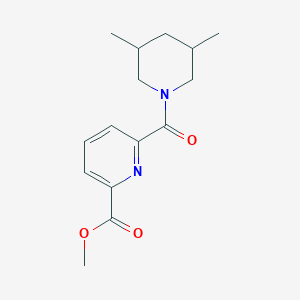
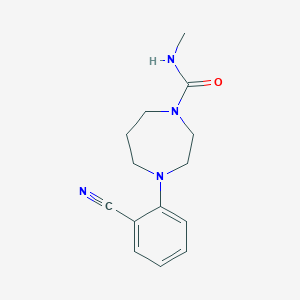
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
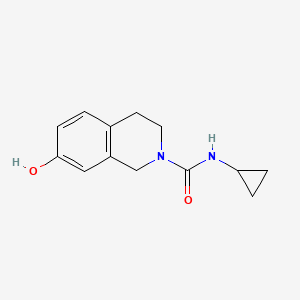
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)
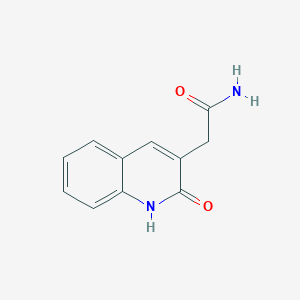
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)